(S)-Etodolac is the pharmacologically active enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. Etodolacs belong to the class of cyclooxygenase-2 (COX-2) inhibitors. [, ] While racemic Etodolac is commonly used for its anti-inflammatory and analgesic properties, (S)-Etodolac specifically exhibits almost all the pharmacological activity, proving to be more potent than the racemate. []
(S)-Etodolac-d3 is a deuterated form of etodolac, a non-steroidal anti-inflammatory drug (NSAID) that primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2). This compound is utilized in various pharmacological studies to trace metabolic pathways and analyze drug interactions due to its stable isotopic labeling.
(S)-Etodolac-d3 can be synthesized from its non-deuterated counterpart through specific chemical reactions that incorporate deuterium into the molecular structure. The primary source of etodolac is derived from the pharmaceutical industry, where it is synthesized for therapeutic use.
(S)-Etodolac-d3 belongs to the class of pharmaceutical compounds known as non-steroidal anti-inflammatory drugs. It is specifically categorized under selective COX-2 inhibitors, which are designed to minimize gastrointestinal side effects commonly associated with traditional NSAIDs.
The synthesis of (S)-Etodolac-d3 generally involves the modification of the etodolac synthesis process to include deuterated reagents. A common method includes:
Technical details indicate that maintaining precise temperature and molar ratios during synthesis is crucial for achieving the desired isotopic labeling and purity levels .
The molecular formula for (S)-Etodolac-d3 is C17H19D3N2O3, reflecting the incorporation of three deuterium atoms into its structure. The compound retains the core structure of etodolac while featuring deuterium at specific positions to facilitate metabolic studies.
The molecular weight of (S)-Etodolac-d3 is approximately 303.4 g/mol. Its structural representation shows a complex arrangement involving an indole moiety and an acetic acid derivative, characteristic of etodolac's pharmacophore.
(S)-Etodolac-d3 participates in various chemical reactions typical for NSAIDs, including:
Technical details regarding its reactivity highlight its stability under physiological conditions while allowing for traceability in metabolic studies .
The mechanism of action for (S)-Etodolac-d3 involves selective inhibition of COX-2 enzymes, which are responsible for producing pro-inflammatory prostaglandins. By inhibiting these enzymes, (S)-Etodolac-d3 effectively reduces inflammation and pain without significantly affecting COX-1 activity, thus minimizing gastrointestinal side effects associated with traditional NSAIDs.
Studies have shown that (S)-Etodolac-d3 exhibits anti-inflammatory properties comparable to those of its non-deuterated form, making it a valuable tool for understanding drug metabolism and action .
(S)-Etodolac-d3 is typically presented as a white to off-white crystalline powder. Its solubility profile indicates moderate solubility in organic solvents like methanol and ethanol but limited solubility in water.
The compound has a melting point range consistent with etodolac, generally around 150-155°C. Its stability under various pH conditions allows it to be effective in different formulations.
Relevant analyses include:
(S)-Etodolac-d3 finds significant applications in scientific research, particularly in pharmacokinetics and drug metabolism studies. Its isotopic labeling allows researchers to trace metabolic pathways and interactions within biological systems accurately. Additionally, it serves as a standard reference material in analytical chemistry for method validation involving etodolac and its metabolites.
(S)-Etodolac-d3 is a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, featuring three deuterium atoms (tridetteration) at the ethyl group adjacent to the chiral center. The molecular formula is C₁₇H₁₈D₃NO₃, with a molecular weight of 290.37 g/mol, representing a 3.02 Da increase compared to native (S)-etodolac (287.35 g/mol) [1] [2] [5]. The compound retains the S-enantiomer configuration, which is pharmacologically critical as it confers preferential cyclooxygenase-2 (COX-2) inhibition. In contrast, the R-enantiomer is biologically inactive [7] [8].
The isotopic labeling specifically targets the -CH₂CH₃ moiety, replacing the methyl group (-CH₃) with -CD₃. This strategic deuteration preserves the spatial orientation and steric bulk of the native molecule, ensuring minimal disruption to its binding affinity for the COX-2 active site. Chiral purity (>99% enantiomeric excess) is verified through circular dichroism spectroscopy and chiral stationary-phase HPLC, where the retention time difference between (S)- and (R)-enantiomers exceeds 2.3 minutes under standardized analytical conditions [2] [5].
Property | (S)-Etodolac-d3 | Native (S)-Etodolac |
---|---|---|
Molecular Formula | C₁₇H₁₈D₃NO₃ | C₁₇H₂₁NO₃ |
Molecular Weight (g/mol) | 290.37 | 287.35 |
CAS Number | Not specified in sources | 87249-11-4 |
Isotopic Substitution | -CD₃ (ethyl group) | -CH₃ (ethyl group) |
Stereochemical Integrity | >99% ee (S-isomer) | >99% ee (S-isomer) |
Deuterium incorporation into (S)-Etodolac-d3 is achieved via catalytic hydrogen-deuterium (H/D) exchange using Pd/BaSO₄ as a catalyst in a deuterium oxide (D₂O)/tetrahydrofuran (THF) solvent system at 80°C. This method selectively targets hydrogens at the terminal methyl group of the ethyl substituent due to their metabolic lability in vivo. The reaction proceeds with 98.5% isotopic purity, confirmed by high-resolution mass spectrometry (HRMS) and deuterium nuclear magnetic resonance (²H-NMR) spectroscopy [2] .
A critical refinement involves starting from enantiomerically pure (S)-etodolac to avoid racemization during deuteration. Post-reaction purification employs reverse-phase preparative HPLC (C18 column, 85:15 acetonitrile/0.1% formic acid mobile phase) with UV detection at 254 nm. This step removes non-deuterated impurities and trace solvents, ensuring compliance with ICH Q3C guidelines (<0.1% residual solvents) and heavy metal specifications (<10 ppm via ICP-MS) [2] [5].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7